2,6-Dichloro-3-hydroxybenzamide
Overview
Description
2,6-Dichloro-3-hydroxybenzamide is an organic compound with the molecular formula C7H5Cl2NO2 and a molecular weight of 206.026 g/mol It is characterized by the presence of two chlorine atoms and a hydroxyl group attached to a benzamide core
Mechanism of Action
Target of Action
Similar compounds have been used as fungicides for the control of a range of oomycete diseases .
Mode of Action
It’s likely that the compound interacts with its targets in a manner similar to other benzonitrile herbicides .
Biochemical Pathways
Research on similar compounds suggests that they may be transformed via the nitrile hydratase–amidase pathway in certain microorganisms .
Result of Action
Similar compounds have been shown to control various oomycete diseases .
Action Environment
Similar compounds have been shown to be persistent and have high leachability, indicating that they may remain active in the environment for extended periods .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3-hydroxybenzamide typically involves the chlorination of 3-hydroxybenzamide. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under controlled conditions. The reaction proceeds as follows:
Starting Material: 3-hydroxybenzamide
Chlorinating Agent: Thionyl chloride (SOCl2)
Reaction Conditions: The reaction is carried out under reflux conditions, typically at temperatures around 70-80°C.
Product: this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-3-hydroxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms or modify the benzamide core.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products
Substitution: Products include derivatives with different functional groups replacing the chlorine atoms.
Oxidation: Products include quinones or other oxidized derivatives.
Reduction: Products include dechlorinated or modified benzamide derivatives.
Scientific Research Applications
2,6-Dichloro-3-hydroxybenzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorobenzamide: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
3-Hydroxybenzamide: Lacks the chlorine atoms, resulting in different chemical properties and reactivity.
2,6-Dichloro-4-hydroxybenzamide: Similar structure but with the hydroxyl group in a different position, affecting its reactivity and interactions.
Uniqueness
2,6-Dichloro-3-hydroxybenzamide is unique due to the specific positioning of its functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
2,6-dichloro-3-hydroxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c8-3-1-2-4(11)6(9)5(3)7(10)12/h1-2,11H,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSKGUMNEYMMBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)Cl)C(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70945494 | |
Record name | 2,6-Dichloro-3-hydroxybenzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70945494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22818-74-2 | |
Record name | Benzamide, 2,6-dichloro-3-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022818742 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Dichloro-3-hydroxybenzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70945494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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